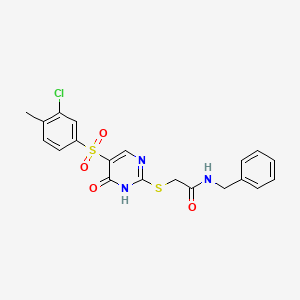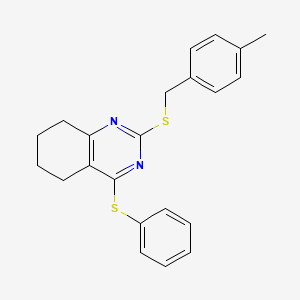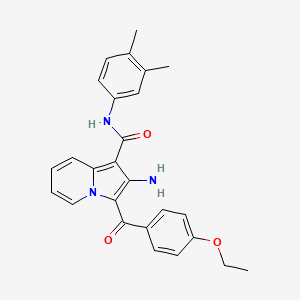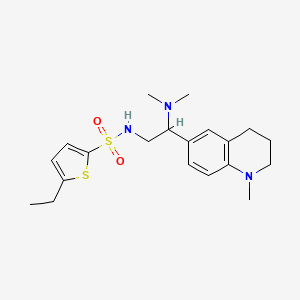![molecular formula C18H14O6S B2521415 methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate CAS No. 895645-57-5](/img/structure/B2521415.png)
methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate is a chemical compound with the molecular formula C18H14O6S . It is used in various chemical reactions and has been mentioned in the context of catalytic protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular structure of this compound includes a chromene ring, a sulfonyl group attached to a 4-methylphenyl group, and a carboxylate group. The molecular weight is 358.365 Da .Chemical Reactions Analysis
This compound can participate in various chemical reactions. Organoboron compounds, which share structural similarities, can undergo a broad range of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate,” also known as “methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate,” focusing on six unique applications:
Anticancer Activity
Research has shown that compounds with a chromene core, such as methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. The sulfonyl group enhances the compound’s ability to interact with cellular targets, making it a promising candidate for developing new anticancer drugs .
Antimicrobial Properties
Methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate has been studied for its antimicrobial activity against various bacterial and fungal strains. The presence of the sulfonyl group increases the compound’s potency by disrupting microbial cell walls and inhibiting essential enzymes. This makes it a potential candidate for developing new antibiotics and antifungal agents .
Anti-inflammatory Effects
This compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. Its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
The chromene structure of this compound contributes to its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This antioxidant activity is crucial for developing therapies for diseases related to oxidative stress, such as neurodegenerative disorders .
Neuroprotective Potential
Studies have indicated that methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes, including proteases and kinases. Enzyme inhibition is a critical mechanism in drug development for treating diseases such as cancer, viral infections, and metabolic disorders. The sulfonyl group enhances the compound’s binding affinity to enzyme active sites .
Photodynamic Therapy
Methyl 3-(4-methylbenzenesulfonyl)-2-oxo-2H-chromene-6-carboxylate has potential applications in photodynamic therapy (PDT). PDT involves using light-activated compounds to produce reactive oxygen species that can kill cancer cells or pathogens. The chromene core’s ability to absorb light and generate reactive species makes this compound suitable for PDT applications .
Material Science Applications
Beyond biomedical applications, this compound can be used in material science for developing new polymers and coatings. Its unique chemical structure allows it to impart desirable properties such as UV resistance and mechanical strength to materials, making it useful in various industrial applications .
Direcciones Futuras
The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound could potentially be used in the development of new pharmaceuticals.
Propiedades
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonyl-2-oxochromene-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6S/c1-11-3-6-14(7-4-11)25(21,22)16-10-13-9-12(17(19)23-2)5-8-15(13)24-18(16)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYUFXZMJKRORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C(=O)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2521336.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2521337.png)
![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2521338.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2521339.png)
![3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2521340.png)





![1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2521352.png)

